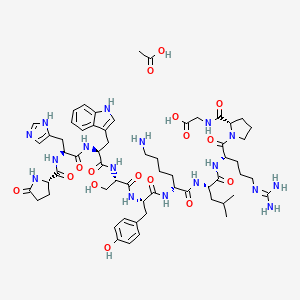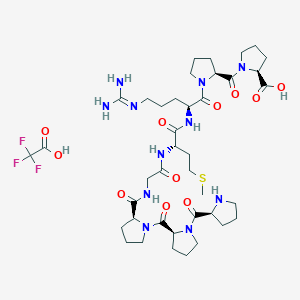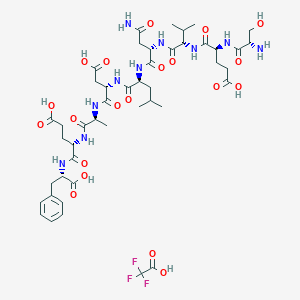
Disialyloctasaccharide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disialyloctasaccharide is a chemically synthesized sialo-oligosaccharide . It is a white powder to crystal solid and is used in various applications in life science and glycoscience .
Synthesis Analysis
This compound is synthesized using glycosynthase . It is also used in the oligosaccharide replacement of a therapeutic antibody by using Endo-M and glycosynthase .
Molecular Structure Analysis
The molecular formula of this compound is C76H125N5O57 . Its molecular weight is 2020.81 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it is known that many synthetic transformations are centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored at a temperature below 0 degrees Celsius . It is heat sensitive .
Wissenschaftliche Forschungsanwendungen
Biomedizinische Industrie
Disialyloctasaccharide ist eine potente Verbindung, die in der biomedizinischen Industrie weit verbreitet ist . Es wird zur Untersuchung bestimmter Krebsvarianten und neurologischer Erkrankungen eingesetzt .
Glycomics-Studien
Die Struktur von this compound kann Einblicke in verschiedene biologische Prozesse und Krankheitsmechanismen liefern . Daher kann es dazu beitragen, die Struktur und Funktion von Glykanmolekülen zu untersuchen .
Arzneimittelabgabesysteme
Die einzigartigen Eigenschaften von this compound haben es zu einem wichtigen Faktor in gezielten Arzneimittelverabreichungssystemen gemacht .
Chemische Synthese
This compound wird bei der chemischen Synthese von Sialo-Oligosacchariden verwendet .
Therapeutischer Antikörperersatz
Es wird bei der Oligosaccharidsubstitution eines therapeutischen Antikörpers unter Verwendung von Endo-M und Glycosynthase eingesetzt .
Chemosynthese von Sialosiden
This compound wird bei der Chemosynthese von Sialosiden verwendet .
Sialylglycopeptid (SGP)-Produktion
This compound wird bei der Produktion von Sialylglycopeptid (SGP) verwendet .
Sialylierte N-Glycan-Serie
This compound wird bei der Herstellung von sialylierten N-Glycan-Serien verwendet, die am reduzierenden Ende funktional modifiziert sind .
Safety and Hazards
Wirkmechanismus
Target of Action
Disialyloctasaccharide is a sialylated glycan Sialylated glycans are known to interact with various proteins, including receptors on cell surfaces .
Mode of Action
It is known that sialylated glycans can interact with their targets through binding to specific receptors, which can lead to various downstream effects .
Biochemical Pathways
Sialylated glycans are involved in various biological processes, including cell-cell interactions, immune responses, and pathogen recognition .
Pharmacokinetics
As a sialylated glycan, it is likely to be metabolized by enzymes in the body and excreted through the kidneys .
Result of Action
This compound has been identified as a potential biomarker for certain conditions, including cancer and depression . It has been shown to be elevated in women with breast cancer . .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Biochemische Analyse
Biochemical Properties
Disialyloctasaccharide participates in numerous biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. It is known to interact with sialyltransferases, which are enzymes that transfer sialic acid residues to glycoproteins and glycolipids. These interactions are essential for the biosynthesis of sialylated glycoconjugates, which are crucial for cell recognition and signaling. Additionally, this compound binds to lectins, a type of protein that recognizes specific carbohydrate structures, facilitating cell-cell adhesion and communication .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a pivotal role in modulating immune responses by interacting with immune cell receptors, such as Siglecs (sialic acid-binding immunoglobulin-like lectins). These interactions can either activate or inhibit immune cell functions, depending on the context. Furthermore, this compound affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, such as sialidases, which cleave sialic acid residues from glycoconjugates. This regulation of enzyme activity is crucial for maintaining the balance of sialylated structures on cell surfaces. Additionally, this compound can influence gene expression by modulating transcription factors and epigenetic modifications, leading to changes in cellular behavior and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of specific enzymes. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling and gene expression. These temporal effects are essential for understanding the compound’s potential therapeutic applications and its behavior in biological systems .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can enhance immune responses and promote cell survival, while at high doses, it may induce toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm. These findings are crucial for determining the optimal dosage for potential clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis and degradation of sialylated glycoconjugates. It interacts with enzymes such as sialyltransferases and sialidases, which regulate the addition and removal of sialic acid residues. These interactions affect metabolic flux and the levels of various metabolites, influencing cellular functions and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be internalized by cells via endocytosis and transported to various cellular compartments. The localization and accumulation of this compound are influenced by factors such as cell type, tissue environment, and the presence of specific receptors .
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the Golgi apparatus and endosomes, where it participates in the biosynthesis and modification of glycoconjugates. Targeting signals and post-translational modifications direct this compound to these compartments, ensuring its proper function and activity. This subcellular localization is essential for maintaining cellular homeostasis and regulating various biological processes .
Eigenschaften
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H125N5O57/c1-19(90)77-24(8-82)41(100)58(29(99)11-85)131-70-57(116)63(134-72-65(54(113)45(104)31(13-87)125-72)136-67-40(81-23(5)94)50(109)60(33(15-89)127-67)133-69-56(115)52(111)47(106)36(130-69)18-123-76(74(119)120)7-26(96)38(79-21(3)92)62(138-76)43(102)28(98)10-84)48(107)34(128-70)16-121-71-64(53(112)44(103)30(12-86)124-71)135-66-39(80-22(4)93)49(108)59(32(14-88)126-66)132-68-55(114)51(110)46(105)35(129-68)17-122-75(73(117)118)6-25(95)37(78-20(2)91)61(137-75)42(101)27(97)9-83/h8,24-72,83-89,95-116H,6-7,9-18H2,1-5H3,(H,77,90)(H,78,91)(H,79,92)(H,80,93)(H,81,94)(H,117,118)(H,119,120)/t24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46-,47-,48+,49+,50+,51-,52-,53-,54-,55+,56+,57-,58+,59+,60+,61+,62+,63-,64-,65-,66-,67-,68-,69-,70-,71-,72+,75+,76+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWQHDSJVQCIQT-BNIJKCBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)COC9(CC(C(C(O9)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO[C@@]9(C[C@@H]([C@H]([C@@H](O9)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H125N5O57 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2020.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

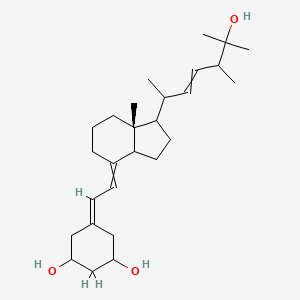
![L-Argininamide, N2-(2-aminobenzoyl)-L-lysyl-L-prolyl-L-leucylglycyl-L-leucyl-3-[(2,4-dinitrophenyl)amino]-L-alanyl-L-alanyl-(9CI)](/img/structure/B1496824.png)
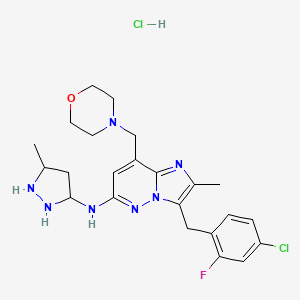
palladium(II)](/img/structure/B1496829.png)

![[(1S)-1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B1496834.png)


![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B1496838.png)
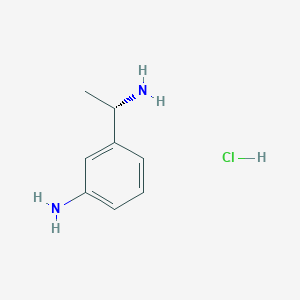
![1,4-Diazabicyclo[2.2.2]octane (S)-3-((6-(ethylsulfonyl)pyridin-3-yl)oxy)-5-((1-hydroxypropan-2-yl)oxy)benzoate](/img/structure/B1496845.png)
